molecular formula C16H14N2 B1588451 8-(Benzylamino)quinoline CAS No. 37385-01-6

8-(Benzylamino)quinoline

Cat. No.: B1588451
CAS No.: 37385-01-6
M. Wt: 234.29 g/mol
InChI Key: NECSJPFLHHVBGI-UHFFFAOYSA-N
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Description

8-(Benzylamino)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring. The addition of a benzylamino group at the 8th position of the quinoline structure enhances its chemical properties and potential applications. This compound is of significant interest due to its versatile applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzylamino)quinoline typically involves the reaction of 8-aminoquinoline with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group at the 8th position of quinoline attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale batch reactions. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions: 8-(Benzylamino)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

8-(Benzylamino)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Benzylamino)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the benzylamino group.

    8-Aminoquinoline: A precursor in the synthesis of 8-(Benzylamino)quinoline.

    8-Benzyloxyquinoline: Another derivative with a benzyloxy group instead of a benzylamino group.

Uniqueness: this compound is unique due to the presence of the benzylamino group, which enhances its chemical reactivity and potential applications. This modification allows for greater versatility in chemical synthesis and expands its range of biological activities compared to its parent compound and other derivatives.

Properties

IUPAC Name

N-benzylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECSJPFLHHVBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430805
Record name 8-(Benzylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37385-01-6
Record name 8-(Benzylamino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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